1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
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Overview
Description
Starting Materials: The synthesized pyrrolidinone and 5-chloro-2-methylaniline.
Reaction Conditions: Coupling reaction using a carbodiimide reagent (e.g., DCC) to form the urea linkage.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common method includes:
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Formation of the Pyrrolidinone Ring:
Starting Materials: Phenylacetic acid and an appropriate amine.
Reaction Conditions: Cyclization under acidic or basic conditions to form the pyrrolidinone ring.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group in the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Reduced pyrrolidinone derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to reduced activity of the targeted pathway.
Comparison with Similar Compounds
1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-2-yl)urea: Similar structure but with a different position of the pyrrolidinone ring.
1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-4-yl)urea: Another positional isomer with the pyrrolidinone ring at a different position.
Uniqueness: 1-(5-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its isomers.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-7-8-13(19)9-16(12)21-18(24)20-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZFFYLMMUFGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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